molecular formula C18H22N2O4S2 B2806907 N-cyclopentyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1251633-87-0

N-cyclopentyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2806907
CAS No.: 1251633-87-0
M. Wt: 394.5
InChI Key: IXISBUNUQJZDLK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or a drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . The specific mechanism of action of “N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is not provided in the searched resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylated thiophene. This intermediate is then reacted with a cyclopentylamine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxylate
  • N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-sulfonamide

Uniqueness

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, methoxyphenyl sulfonyl group, and thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-20(26(22,23)15-9-7-14(24-2)8-10-15)16-11-12-25-17(16)18(21)19-13-5-3-4-6-13/h7-13H,3-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXISBUNUQJZDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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